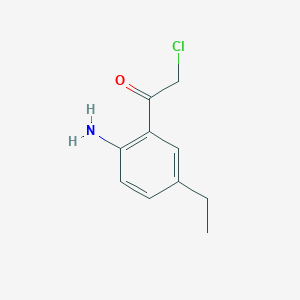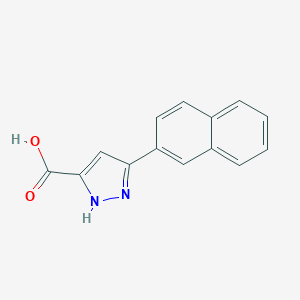
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, also known as ECPPC, is a type of pyrazole carboxylate compound with an ethyl group at the 1-position and a chlorine atom at the 4-position of the phenyl group. It has been studied for its potential use in a variety of scientific research applications.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity
A noteworthy application of derivatives synthesized from Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is their potential in antimicrobial and anticancer treatments. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds exhibiting significant antimicrobial and higher anticancer activities compared to the reference drug, doxorubicin. Their findings suggest these derivatives could provide a basis for developing novel therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthetic Methodology Improvement
Another scientific research application is the improvement of synthetic methodologies. Machado et al. (2011) detailed an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation, achieving significant reductions in reaction times and enhancing yields. This methodology presents an advancement in the synthesis of pyrazole derivatives, offering a faster and more efficient route for compound generation (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Crystal Structure Analysis
Research on this compound derivatives also extends to the analysis of crystal and molecular structures. Achutha et al. (2017) synthesized and analyzed the crystal structure of a derivative, revealing the presence of intramolecular hydrogen bonds contributing to the structural stability. The study further explored the antimicrobial activities of the compound, emphasizing its pharmacological importance (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOHDCVJDCEKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380574 |
Source


|
| Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-16-3 |
Source


|
| Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)


![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)


![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)





